(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone
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Description
(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C20H18F3N3O2 and its molecular weight is 389.378. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many imidazole-containing compounds have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, it’s plausible that this compound may interact with a variety of cellular targets.
Mode of Action
Imidazole derivatives have been known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some imidazole derivatives have been shown to inhibit microtubule assembly formation , which can disrupt cell division and lead to cell death.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it’s likely that this compound may affect multiple biochemical pathways .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .
Result of Action
Some imidazole derivatives have been shown to have antiproliferative activity against various human cancer cell lines , suggesting that this compound may also have similar effects.
Properties
IUPAC Name |
[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(2,4,5-trifluoro-3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2/c1-11-24-15-5-3-4-6-16(15)26(11)12-7-8-25(10-12)20(27)13-9-14(21)18(23)19(28-2)17(13)22/h3-6,9,12H,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDMCOUTWGBTNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CC(=C(C(=C4F)OC)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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